Product packaging for (2S)-2-[(propan-2-yloxy)methyl]oxirane(Cat. No.:CAS No. 519033-14-8)

(2S)-2-[(propan-2-yloxy)methyl]oxirane

Cat. No.: B2628037
CAS No.: 519033-14-8
M. Wt: 116.16
InChI Key: NWLUZGJDEZBBRH-ZCFIWIBFSA-N
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Description

Significance of Enantiomerically Pure Building Blocks in Stereoselective Synthesis

Stereoselective synthesis, the method of creating a specific stereoisomer of a product, heavily relies on the use of enantiomerically pure building blocks, often referred to as "chirons". ethz.ch The importance of this approach stems from the chiral nature of most biological systems. Receptors, enzymes, and other biological targets are chiral, meaning they often interact differently with the two enantiomers of a chiral molecule. enamine.net Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. enamine.net

Utilizing enantiomerically pure starting materials, such as (2S)-2-[(propan-2-yloxy)methyl]oxirane, allows chemists to construct complex molecules with a predefined stereochemistry. nih.govnih.gov This strategy is often more efficient than producing a racemic mixture (a 50:50 mix of both enantiomers) that would require challenging and costly separation processes later in the synthesis. ethz.ch The pharmaceutical industry, in particular, has an increasing demand for chiral intermediates to improve drug efficacy and safety. nih.gov

Overview of the Oxirane Functional Group and its Intrinsic Reactivity

The oxirane, or epoxide, is a three-membered cyclic ether containing two carbon atoms and one oxygen atom. masterorganicchemistry.commt.com This triangular structure is characterized by significant ring strain, estimated at about 25 kcal/mol, which makes epoxides considerably more reactive than their acyclic ether counterparts. masterorganicchemistry.com This inherent reactivity is the key to their synthetic utility.

Epoxides readily undergo ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, water, and thiols. mt.comwikipedia.org These reactions can be catalyzed by either acid or base. masterorganicchemistry.commt.com

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 mechanism.

Under acidic conditions , the oxygen atom is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom, as the reaction proceeds through a mechanism with partial carbocation character.

This predictable reactivity allows for the controlled formation of new carbon-heteroatom and carbon-carbon bonds, installing two new functional groups on adjacent carbons with defined stereochemistry.

Definition and Contextualization of Glycidyl (B131873) Ethers in Chemical Transformations

Glycidyl ethers are a specific class of compounds that feature an oxirane ring connected to an ether functional group. wikipedia.org They are formally derived from glycidol, the simplest glycidyl alcohol. These compounds serve as versatile building blocks and intermediates in a wide range of chemical transformations. uni-mainz.dechemicalbook.com

The general structure of a glycidyl ether allows for selective reactions at either the epoxide or the ether moiety, although the high reactivity of the epoxide ring typically dominates. wikipedia.org They are commonly used in the synthesis of polymers, such as epoxy resins, where the ring-opening polymerization of the epoxide group leads to the formation of polyethers. uni-mainz.ded-nb.infoontosight.ai In addition, they are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.com The synthesis of glycidyl ethers often involves the reaction of an alcohol with epichlorohydrin (B41342), followed by a base-induced ring-closing reaction. d-nb.infoatamanchemicals.com

PropertyValue
IUPAC Name This compound
Common Name (S)-isopropyl glycidyl ether
CAS Number 65048-93-3
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol

Stereochemical Implications and Importance of (2S)-Configuration in Synthetic Pathways

Stereochemistry is crucial in the synthesis of bioactive molecules. The absolute configuration of a chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org For a molecule like 2-[(propan-2-yloxy)methyl]oxirane, the carbon atom in the oxirane ring bonded to the CH₂O group is a stereocenter. The "(2S)" designation specifies a particular three-dimensional arrangement of the atoms around this center.

The importance of this specific configuration is profoundly demonstrated in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions. wikipedia.orgnews-medical.net Many of these drugs are chiral, and the desired therapeutic activity resides almost exclusively in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent as a beta-blocker than its (R)-enantiomer. wikipedia.org

The synthesis of these (S)-aryloxypropanolamine beta-blockers frequently employs a chiral glycidyl derivative with the (S)-configuration as a key starting material. The core synthetic step involves the nucleophilic ring-opening of the (S)-epoxide by an appropriate amine (such as isopropylamine), which establishes the critical (S)-stereocenter in the final drug product. wikipedia.orgnih.gov Using this compound or similar chiral synthons ensures the direct and efficient production of the desired, biologically active enantiomer.

Historical and Current Trajectory of this compound Research

The development and application of this compound are intrinsically linked to the synthesis of beta-blockers, which were first developed in the 1960s. wikipedia.org Initial syntheses often produced racemic mixtures, but the recognition of the superior activity of the (S)-enantiomer drove research towards stereoselective synthetic routes. This led to the identification of chiral glycidyl ethers as highly valuable intermediates.

Historically, research focused on developing reliable methods to produce this and other chiral epoxides in high enantiomeric purity. These methods include asymmetric epoxidation of allylic alcohols and resolution of racemic mixtures.

Current research continues to build on this foundation, with a strong emphasis on improving the efficiency, scalability, and sustainability of synthetic processes that use this building block. For example, recent advancements have focused on continuous-flow synthesis methods. In 2025, Chinese researchers developed an amine-functionalized graphene oxide (NGO) membrane nanoreactor that facilitates the ultrafast synthesis of beta-blockers like propranolol (B1214883) and metoprolol (B1676517) from their respective glycidyl ether precursors. news-medical.neteuropeanpharmaceuticalreview.combioengineer.org This innovative approach achieves nearly 100% conversion and selectivity in seconds at room temperature, representing a significant improvement over traditional batch methods that often require longer reaction times and higher temperatures. news-medical.netbioengineer.org Such research highlights the enduring importance of this compound and related compounds as key building blocks in modern pharmaceutical manufacturing.

Beta-BlockerPrecursor Building Block
Propranolol Naphthyl glycidyl ether
Metoprolol (4-(2-methoxyethyl)phenyl) glycidyl ether
Bisoprolol (4-((2-isopropoxyethoxy)methyl)phenyl) glycidyl ether
Pindolol (1H-indol-4-yloxy)methyl)oxirane

Synthetic Methodologies for this compound

The chiral epoxide, this compound, is a valuable building block in organic synthesis. Its preparation can be approached through both racemic and enantioselective strategies. Racemic methods produce a mixture of both enantiomers, which may require subsequent resolution, while enantioselective methods aim to produce the desired (S)-enantiomer directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B2628037 (2S)-2-[(propan-2-yloxy)methyl]oxirane CAS No. 519033-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(propan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJDEZBBRH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of the Oxirane Ring

Nucleophilic Ring-Opening Reactions

The fundamental reaction of the oxirane ring in (2S)-2-[(propan-2-yloxy)methyl]oxirane involves cleavage of a carbon-oxygen bond by a nucleophile. The process relieves the inherent ring strain (approximately 13 kcal/mol), providing a strong thermodynamic driving force.

Acid-Catalyzed Ring Opening: Regioselectivity and Stereochemistry (SN1-like vs. SN2-like mechanisms)

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion. This activation facilitates attack by even weak nucleophiles. The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub

For an epoxide like this compound, where the two carbons of the oxirane are primary and secondary, the reaction pathway closely resembles an SN2 mechanism. The nucleophile performs a backside attack, leading to an inversion of configuration at the center of attack. Due to steric hindrance, the attack occurs predominantly at the less substituted primary carbon (C3). pressbooks.publibretexts.org

The transition state, however, possesses some carbocation-like (SN1) character. pressbooks.pub Positive charge begins to build on the more substituted carbon (C2) as the C-O bond starts to break. libretexts.org Despite this, for primary/secondary epoxides, the SN2 character dominates, directing the nucleophile to the sterically more accessible position. If one of the epoxide carbons were tertiary, the SN1 character would be more pronounced, and the nucleophile would preferentially attack the more substituted carbon to form a more stable tertiary carbocation-like transition state. pressbooks.publibretexts.org The stereochemistry remains controlled by the backside attack, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. pressbooks.pub

Base-Catalyzed Ring Opening: Regioselectivity and Stereochemistry

In the presence of strong, basic nucleophiles, the reaction proceeds via a classic SN2 mechanism. libretexts.org There is no prior activation of the epoxide by protonation; instead, the potent nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. The alkoxide formed is a poor leaving group, but the high ring strain of the epoxide drives the reaction forward. libretexts.org

For this compound, the nucleophilic attack occurs almost exclusively at the sterically least hindered primary carbon (C3). This high regioselectivity is a hallmark of the SN2 reaction on unsymmetrical epoxides. The attack proceeds from the backside relative to the C-O bond, resulting in a predictable inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product.

Ring-Opening with Oxygen Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

Oxygen nucleophiles readily open the oxirane ring, a reaction that is fundamental in the synthesis of various ethers and esters. Phenols, in particular, are used in the synthesis of aryloxypropanolamine beta-blockers. wikipedia.org The reaction of a glycidyl (B131873) ether with a phenol (B47542), such as 1-naphthol (B170400), under basic conditions (e.g., KOH, K2CO3) proceeds via nucleophilic attack of the phenoxide ion on the terminal carbon of the epoxide ring to form a key intermediate for drugs like Propranolol (B1214883). jocpr.comut.ac.ir

Alcohols can also serve as nucleophiles, typically under acid or base catalysis, to yield monoalkyl ethers of glycerol. Studies on the reaction of glycidyl ethers with aliphatic alcohols in the presence of a base catalyst like benzyl (B1604629) dimethylamine (B145610) have shown the formation of various oligomeric products, especially at elevated temperatures. kpi.ua Iron(III) complexes have been shown to catalyze the regioselective opening of the related epoxide, glycidol, with various alcohols, yielding predominantly the product from attack at the less substituted carbon. nih.gov

Table 1: Ring-Opening of Glycidyl Ethers with Oxygen Nucleophiles

Epoxide Substrate Nucleophile Catalyst/Conditions Product Ref
1-Naphthyl glycidyl ether Isopropanol (S)-BINOL-Ti(OPr-i)4 (S)-1-(1-Naphthyloxy)-3-isopropoxypropan-2-ol
This compound Phenol NaOH (R)-1-(Isopropoxy)-3-phenoxypropan-2-ol
Phenyl glycidyl ether 1-Decanol Benzyl dimethylamine, 100°C 1-(1-Decanoxy)-3-phenoxypropan-2-ol kpi.ua
Glycidol Ethanol [OSSO]-FeIII triflate (0.05 mol%) 3-Ethoxypropane-1,2-diol (>95% regioselectivity) nih.gov

Ring-Opening with Nitrogen Nucleophiles (e.g., Amines, Azides)

The reaction of epoxides with amines is a widely used method for the synthesis of β-amino alcohols, which are crucial intermediates for many pharmaceuticals. researchgate.net The synthesis of numerous beta-blockers, for instance, involves the key step of opening a glycidyl ether derivative with an amine, typically isopropylamine. europeanpharmaceuticalreview.comnews-medical.net This reaction is generally performed by heating the epoxide in an excess of the amine, which also serves as the solvent. jocpr.comut.ac.ir The reaction follows a regioselective SN2 pathway, with the amine attacking the terminal carbon of the oxirane.

Azide (B81097) ions (N3-) are also effective nucleophiles for epoxide ring-opening, yielding azido (B1232118) alcohols. These products are valuable synthetic intermediates that can be readily reduced to amino alcohols. The reaction is typically carried out using sodium azide in a protic solvent mixture.

Table 2: Ring-Opening of Glycidyl Ethers with Nitrogen Nucleophiles

Epoxide Substrate Nucleophile Catalyst/Conditions Product Ref
1-Naphthyl glycidyl ether Isopropylamine Reflux, 1-24h Propranolol jocpr.comut.ac.ir
2-((4-(2-methoxyethyl) phenoxy) methyl)oxirane Isopropylamine Reflux Metoprolol (B1676517)
This compound Sodium azide NH4Cl, MeOH/H2O (R)-1-Azido-3-(isopropoxy)propan-2-ol
Phenyl glycidyl ether Aniline LiClO4 1-Anilino-3-phenoxypropan-2-ol

Ring-Opening with Sulfur Nucleophiles (e.g., Thiols)

Thiols are potent nucleophiles that react readily with epoxides to form β-hydroxy thioethers. This reaction, often referred to as thiolysis, can be performed under basic, acidic, or even neutral conditions. In the absence of a catalyst, the reaction can be effectively carried out in water at elevated temperatures, proceeding with high regioselectivity. arkat-usa.orgumich.edu The thiol attacks the less substituted carbon of the epoxide ring in an SN2 fashion. Base-catalyzed conditions, which generate the more nucleophilic thiolate anion, facilitate the reaction, making it a highly efficient "click" reaction for polymer synthesis and modification. rsc.org

Table 3: Ring-Opening of Epoxides with Sulfur Nucleophiles

Epoxide Substrate Nucleophile Catalyst/Conditions Product Ref
This compound Thiophenol Water, 70°C (R)-1-(Isopropoxy)-3-(phenylthio)propan-2-ol arkat-usa.org
Styrene oxide Thiophenol Water, 70°C Mixture of 2-(Phenylthio)-2-phenylethan-1-ol and 1-(Phenylthio)-2-phenylethan-1-ol arkat-usa.org
Phenyl glycidyl ether 1-Dodecanethiol Et3N (catalyst) 1-(Dodecylthio)-3-phenoxypropan-2-ol

Ring-Opening with Carbon Nucleophiles (e.g., Organometallic Reagents)

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, are powerful reagents for forming new carbon-carbon bonds via epoxide ring-opening. masterorganicchemistry.com These strong nucleophiles react via an SN2 mechanism, attacking the less sterically hindered carbon of the epoxide. libretexts.org The reaction of a Grignard reagent with this compound would result in attack at the terminal carbon, yielding a secondary alcohol after acidic workup. This reaction provides a reliable method for extending a carbon chain while introducing a hydroxyl group. While ethers like diethyl ether and THF are common solvents for Grignard reactions, di-isopropyl ether has been found to be less satisfactory, often resulting in lower yields. stackexchange.comilacadofsci.com

Table 4: Ring-Opening of Epoxides with Carbon Nucleophiles

Epoxide Substrate Nucleophile Solvent/Conditions Product Ref
This compound Methylmagnesium bromide Diethyl ether, then H3O+ (S)-1-(Isopropoxy)butan-2-ol masterorganicchemistry.com
Ethylene oxide Phenylmagnesium bromide Diethyl ether, then H3O+ 2-Phenylethan-1-ol libretexts.org
(2R,3R)-2,3-Epoxybutan-1-ol derivative Alkenyl cuprate Ether, -78°C to RT Anti-1,3-diol derivative mdpi.com

Ring-Opening with Hydride Reagents (e.g., Hydroboration, Hydrosilylation)

The reaction of epoxides with hydride reagents is a fundamental transformation that typically leads to the formation of alcohols. Strong nucleophilic hydride sources, such as lithium aluminum hydride (LiAlH₄), react via an Sₙ2 mechanism. For an unsymmetrical epoxide like IPGE, the hydride nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. This regioselectivity leads to the formation of a specific secondary alcohol.

The mechanism involves the direct transfer of a hydride ion (H⁻) to one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break. The resulting alkoxide is then protonated during an aqueous workup step to yield the final alcohol product. In the case of this compound, the attack occurs at the terminal (primary) carbon of the oxirane, resulting in 1-(isopropoxy)propan-2-ol.

Hydroboration of epoxides offers an alternative route to alcohols. While more commonly applied to alkenes, hydroboration reagents can react with epoxides. The reaction of epoxides with pinacolborane, for instance, can be catalyzed to achieve regioselective ring-opening. researchgate.net Generally, this process results in the formation of secondary alcohols through a Markovnikov-type hydroboration. researchgate.net Although specific studies on the hydroboration of IPGE are not extensively detailed in the literature, the reaction with related glycidyl ethers suggests that the process would yield 1-(isopropoxy)propan-2-ol, consistent with the regioselectivity observed in other hydride reductions.

Hydrosilylation, the addition of a silicon-hydrogen bond across a chemical bond, is another method that can be used for the reductive ring-opening of epoxides, though it is less common than reduction with aluminum or boron hydrides.

Electrophilic Activation and Transformations

The reactivity of the oxirane ring can be significantly enhanced by electrophilic activation, most commonly achieved through protonation or coordination with a Lewis acid. ucdavis.edu In the presence of a Lewis acid, the oxygen atom of the epoxide coordinates to the acidic center, which polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

This activation strategy is crucial for ring-opening reactions with weak nucleophiles, such as alcohols. For example, heterogeneous Lewis acid catalysts like tin-beta (Sn-Beta) zeolites have been shown to be highly effective and regioselective for the ring-opening of terminal epoxides with methanol. ucdavis.edu

The mechanism of Lewis acid-catalyzed ring-opening can exhibit characteristics of both Sₙ1 and Sₙ2 pathways. The Lewis acid activates the epoxide, and a nucleophile (e.g., an alcohol) attacks one of the ring carbons. For terminal epoxides like IPGE, the nucleophilic attack generally occurs at the less substituted carbon (an Sₙ2-like outcome). However, a significant partial positive charge may develop at the more substituted carbon, influencing the regioselectivity. DFT calculations on similar systems suggest a concerted mechanism where the epoxide is activated by an alcohol molecule adsorbed on the catalytic site, followed by nucleophilic attack from a second alcohol molecule. ucdavis.edu

Table 1: Regioselectivity in Lewis Acid-Catalyzed Ring-Opening of Terminal Epoxides with Alcohols

EpoxideLewis Acid CatalystNucleophileMajor Product (Attack at)Reference
Epichlorohydrin (B41342)Sn-BetaMethanolTerminal Carbon ucdavis.edu
Isobutylene OxideSn-BetaMethanolTerminal Carbon ucdavis.edu
2-PhenyloxiraneFrustrated Lewis Pair-Terminal Carbon nih.gov

Polymerization Reactions Initiated by Oxirane Ring Opening

Isopropyl glycidyl ether is a versatile monomer for ring-opening polymerization (ROP), which can be initiated by cationic, anionic, or coordination catalysts to produce poly(isopropyl glycidyl ether) (PIPGE), a polyether with an isopropoxymethyl side chain. tandfonline.comontosight.ai

Cationic ring-opening polymerization (CROP) of epoxides is typically initiated by protic acids or Lewis acids. The mechanism begins with the protonation or coordination of the epoxide oxygen to the initiator, forming an active tertiary oxonium ion. Propagation proceeds via the nucleophilic attack of a monomer molecule on one of the carbons of the activated, ring-opened polymer chain end. This is an Sₙ2-type reaction that results in the inversion of stereochemistry at the attacked carbon center. While specific studies on the CROP of IPGE are limited, the general mechanism for epoxides suggests that propagation would primarily involve the attack of the monomer on the less-substituted methylene (B1212753) carbon of the oxonium ion. researchgate.net

Anionic ring-opening polymerization (AROP) of IPGE is readily achieved using strong bases as initiators, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu). tandfonline.comnih.gov The polymerization is initiated by the nucleophilic attack of the hydroxide or alkoxide ion on the less sterically hindered carbon of the oxirane ring. This Sₙ2 attack opens the ring to form a primary alkoxide, which then serves as the propagating species. youtube.com

The propagating chain end (an alkoxide) attacks the next monomer molecule, adding it to the polymer chain. This process continues until the monomer is consumed or the reaction is terminated. A study by Yalçın and Kayan investigated the AROP of IPGE with different catalysts, providing insights into its reactivity. tandfonline.comresearchgate.net

Table 2: Anionic Ring-Opening Polymerization of Isopropyl Glycidyl Ether (IPGE)

InitiatorMonomer/Initiator RatioYield (%)Mₙ ( g/mol )Dispersity (Đ)Reference
Potassium Hydroxide205012001.14 tandfonline.comresearchgate.net
Potassium tert-butoxide206516001.15 tandfonline.comresearchgate.net

Mₙ = Number-average molecular weight; Đ = Dispersity Index (Mₙ/Mₙ)

Coordination polymerization offers a more controlled route to PIPGE, often allowing for stereochemical control over the resulting polymer. Catalysts based on metal alkoxides, such as those of aluminum, tin, and titanium, have been successfully employed for the ROP of IPGE. tandfonline.com The mechanism is believed to involve the coordination of the epoxide monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.

This approach has been shown to produce poly(isopropyl glycidyl ether) with varying degrees of stereoregularity (isotactic, syndiotactic, and atactic or heterotactic sequences), depending on the catalyst used. tandfonline.com The structure of the polymer can be analyzed using ¹³C NMR spectroscopy to determine the triad (B1167595) content (ii, is, si, ss). The isopropoxymethyl side group of IPGE influences the stereochemistry of the polymerization in a manner comparable to the methyl group in propylene (B89431) oxide polymerization. tandfonline.com

Table 3: Coordination Polymerization of Isopropyl Glycidyl Ether (IPGE)

Catalyst SystemYield (%)Mₙ ( g/mol )Dispersity (Đ)Dominant TacticityReference
Tetrafluorophthalate aluminum sec-butoxide7020001.18Isotactic tandfonline.comresearchgate.net
Tetrafluorophthalate tin tert-butoxide6017001.25Syndiotactic tandfonline.comresearchgate.net
Tetrafluorophthalate–titanium isopropoxide6518001.20Heterotactic tandfonline.comresearchgate.net

Chemical Kinetics of this compound Transformations

Detailed kinetic studies, often employing computational models, have been crucial in elucidating the mechanistic details of reactions involving this compound and structurally similar epoxides. These investigations provide valuable insights into the factors governing the rate and outcome of the oxirane ring-opening.

The ring-opening of epoxides, such as this compound, by nucleophiles generally follows second-order kinetics. The rate of the reaction is typically dependent on the concentrations of both the epoxide and the nucleophile. For a typical nucleophilic addition, the rate law can be expressed as:

Rate = k[this compound][Nucleophile]

This second-order rate law implies a bimolecular mechanism, which is consistent with an SN2-type attack of the nucleophile on one of the carbon atoms of the oxirane ring. Computational studies on the aminolysis of analogous glycidyl ethers have supported this observation, indicating that the reaction proceeds through a transition state involving both the epoxide and the amine. researchgate.net

The specific rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, the reaction of 2-((cyclohexyloxy)methyl)oxirane with (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine has been studied computationally, providing insights into the reaction barriers. researchgate.net

Table 1: Representative Rate Law Data for Epoxide Ring-Opening Reactions

Reaction TypeGeneral Rate LawOrder with respect to EpoxideOrder with respect to NucleophileOverall Order
AminolysisRate = k[Epoxide][Amine]112
AlcoholysisRate = k[Epoxide][Alcohol]112
HydrolysisRate = k[Epoxide][H₂O]112

The activation energy (Ea) for the ring-opening of this compound is a critical parameter that dictates the reaction rate. Computational studies on the reaction of similar epoxides with amines have provided estimates for these energy barriers. For example, the calculated activation barriers for the reaction of 2-((cyclohexyloxy)methyl)oxirane and 2-(phenoxymethyl)oxirane with an amine in a 1:1 reagent ratio in vacuo are in the range of 127.6 to 139.0 kJ/mol. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further mechanistic details. A large negative entropy of activation would be consistent with a highly ordered, bimolecular transition state, characteristic of an SN2 mechanism.

Table 2: Calculated Activation Energies for the Aminolysis of Structurally Similar Glycidyl Ethers

EpoxideReagent Ratio (Epoxide:Amine)Solvent ConditionCalculated Activation Barrier (ΔE≠) (kJ/mol)Reference
2-((cyclohexyloxy)methyl)oxirane1:1In vacuo127.6 - 139.0 researchgate.net
2-(phenoxymethyl)oxirane1:1In vacuo127.6 - 139.0 researchgate.net
2-((cyclohexyloxy)methyl)oxirane1:1Explicit 2-propanol66.6 - 91.5 researchgate.net
2-(phenoxymethyl)oxirane1:1Explicit 2-propanol66.6 - 91.5 researchgate.net

These computational results highlight the significant influence of the solvent on the activation barrier.

Catalysts: The ring-opening of epoxides is often accelerated by the presence of catalysts. Both acid and base catalysis are effective.

Acid Catalysis: Lewis acids and Brønsted acids can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. This coordination polarizes the C-O bonds, facilitating their cleavage.

Base Catalysis: Basic catalysts can deprotonate the nucleophile, increasing its nucleophilicity and thereby enhancing the reaction rate.

Solvents: The choice of solvent can have a profound impact on the kinetics of the ring-opening reaction. Polar solvents can stabilize the charged transition state of the SN2 reaction, thus accelerating the reaction. Protic solvents, such as alcohols, can play a dual role. They can act as nucleophiles themselves (alcoholysis) and also as proton donors to facilitate the opening of the oxirane ring. researchgate.net

Computational studies have demonstrated that the presence of explicit solvent molecules, such as 2-propanol, can significantly lower the activation barrier for the aminolysis of epoxides. researchgate.net This is attributed to the solvent molecules participating in a "relay transfer" of a proton from the nucleophile to the epoxide oxygen, effectively creating a lower energy pathway for the reaction. researchgate.net The activation barrier in the presence of two explicit alcohol molecules was found to be lower by 23.2 – 64.8 kJ/mol compared to the reaction in vacuo. researchgate.net

Table 3: Effect of Solvent on the Calculated Activation Barrier for Aminolysis of Glycidyl Ethers

EpoxideSolvent ConditionReduction in Activation Barrier (ΔE≠) compared to in vacuo (kJ/mol)Reference
2-((cyclohexyloxy)methyl)oxiraneExplicit 2-propanol (2 molecules)23.2 - 64.8 researchgate.net
2-(phenoxymethyl)oxiraneExplicit 2-propanol (2 molecules)23.2 - 64.8 researchgate.net

This demonstrates the critical role of the solvent environment in modulating the reactivity of the oxirane ring in compounds like this compound.

Role of 2s 2 Propan 2 Yloxy Methyl Oxirane As a Chiral Synthon in Advanced Organic Synthesis

Construction of Chiral 1,2-Diols and Polyols

The synthesis of optically pure 1,2-diols is a fundamental transformation in organic chemistry, as this motif is present in numerous natural products and chiral auxiliaries. (2S)-2-[(propan-2-yloxy)methyl]oxirane serves as an excellent starting material for the preparation of the chiral diol, (2S)-3-(isopropoxy)propane-1,2-diol.

The formation of this diol is typically achieved through the acid- or base-catalyzed hydrolysis of the epoxide ring. Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water at the less sterically hindered primary carbon atom (C3), resulting in a trans-diol. Conversely, base-catalyzed hydrolysis involves the direct SN2 attack of a hydroxide (B78521) ion at the same primary carbon, also yielding the corresponding 1,2-diol with inversion of configuration at the site of attack. Given the stereochemistry of the starting material, the resulting product is the enantiomerically pure (S)-diol.

This methodology can be extended to the synthesis of more complex polyols by employing polyhydroxylated nucleophiles in the ring-opening step. The inherent chirality of the synthon ensures that the stereochemical integrity is transferred to the final polyol product.

Table 1: Synthesis of (2S)-3-(isopropoxy)propane-1,2-diol This table is representative of typical reaction conditions.

CatalystNucleophileSolventProduct
H₂SO₄ (cat.)H₂ODioxane/Water(2S)-3-(isopropoxy)propane-1,2-diol
NaOHH₂OWater(2S)-3-(isopropoxy)propane-1,2-diol

Preparation of Enantiomerically Enriched β-Amino Alcohols and Derivatives

Enantiomerically pure β-amino alcohols are critical structural motifs found in a vast range of biologically active compounds, including many pharmaceuticals and chiral ligands. The regioselective ring-opening of this compound with nitrogen-based nucleophiles provides a direct and efficient route to these valuable compounds.

The reaction proceeds via a classic SN2 mechanism, where the nucleophilic amine attacks the terminal, less sterically hindered carbon atom of the epoxide ring. This attack leads to the opening of the ring and the formation of a β-amino alcohol, with the stereochemistry at the newly formed stereocenter being inverted. This predictable stereochemical outcome is crucial for the synthesis of single-enantiomer drugs. A wide variety of nitrogen nucleophiles can be employed, including ammonia, primary amines, and secondary amines, allowing for the synthesis of a diverse library of β-amino alcohol derivatives.

A prominent application of this reaction is in the synthesis of β-adrenergic blocking agents (beta-blockers). For example, the synthesis of (S)-Propranolol, a widely used beta-blocker, can be achieved by reacting 1-naphthol (B170400) with an epichlorohydrin (B41342) equivalent to form a naphthyl glycidyl (B131873) ether, followed by ring-opening with isopropylamine. jocpr.comut.ac.irbioengineer.org Using a chiral starting material like this compound or its derivatives ensures the direct formation of the biologically active (S)-enantiomer. jocpr.comut.ac.ir

Table 2: Synthesis of Chiral β-Amino Alcohols from this compound This table illustrates the reaction with various amine nucleophiles.

Amine NucleophileProduct
Ammonia (NH₃)(2S)-1-amino-3-(isopropoxy)propan-2-ol
Isopropylamine(S)-1-(isopropylamino)-3-(isopropoxy)propan-2-ol
Aniline(S)-1-(phenylamino)-3-(isopropoxy)propan-2-ol
Diethylamine(S)-1-(diethylamino)-3-(isopropoxy)propan-2-ol

Synthesis of Chiral Ethers and Related Oxygen-Containing Heterocycles

The synthetic utility of this compound extends to the formation of complex chiral ethers and various oxygen-containing heterocycles. The fundamental reaction involves the ring-opening of the epoxide with an alcohol or phenoxide nucleophile, which introduces a new ether linkage while preserving the original stereocenter.

This reaction is typically catalyzed by either an acid or a base. Base-catalyzed ring-opening with an alkoxide (RO⁻) results in nucleophilic attack at the less substituted carbon of the oxirane, yielding a chiral 1-alkoxy-3-(isopropoxy)propan-2-ol. These resulting chiral alcohol-ethers can serve as advanced intermediates for further transformations.

Furthermore, the diol and amino alcohol derivatives synthesized from this compound are valuable precursors for the construction of oxygen-containing heterocyclic systems. For example, chiral morpholine (B109124) derivatives can be synthesized from the corresponding β-amino alcohols. nih.gov Similarly, the chiral diol can be used as a cornerstone in the synthesis of chiral crown ethers. By reacting the diol with appropriate di-electrophiles (e.g., di-tosylates or di-halides) under Williamson ether synthesis conditions, macrocyclic polyethers with defined stereochemistry and host-guest recognition capabilities can be constructed.

Application in the Stereocontrolled Synthesis of Complex Natural Products and Bioactive Intermediates

The ability to introduce multiple, stereochemically defined functional groups makes this compound a powerful tool in the total synthesis of complex natural products and other bioactive molecules. mdpi.comnih.gov The chiral 1,2-diol, β-amino alcohol, and ether moieties derived from this synthon are ubiquitous in biologically active compounds.

As previously mentioned, a significant industrial application is the synthesis of beta-blockers. The core structure of many of these drugs is a 1-(alkylamino)-3-(aryloxy)-propan-2-ol. The synthesis of the active (S)-enantiomer of drugs like Propranolol (B1214883), Metoprolol (B1676517), and Bisoprolol can be streamlined by using a chiral C3 synthon derived from this compound or a related chiral glycidyl ether. europeanpharmaceuticalreview.comwikipedia.orgnews-medical.netnih.gov The synthesis typically involves the reaction of a substituted phenol (B47542) with the chiral epoxide, followed by the introduction of the amine side chain, ensuring the correct absolute stereochemistry in the final active pharmaceutical ingredient. ut.ac.irsemanticscholar.org

Beyond beta-blockers, chiral epoxides are key intermediates in the synthesis of polypropionate-containing natural products, which often feature long aliphatic chains with multiple stereocenters. mdpi.com The stereo- and regioselective ring-opening of epoxides allows for the controlled elongation of carbon chains, making them indispensable in constructing these challenging molecular architectures. mdpi.com

Utilization in Ligand Synthesis for Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the availability of enantiomerically pure ligands to control the stereochemical outcome of chemical reactions. Chiral diols and amino alcohols are privileged scaffolds for the construction of a wide variety of successful chiral ligands. entegris.com this compound, as a ready source of (2S)-3-(isopropoxy)propane-1,2-diol and its corresponding β-amino alcohol derivatives, is an important starting material in this context.

The hydroxyl and amino groups of these synthons can be readily functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, to create bidentate or tridentate ligands. For example, the two hydroxyl groups of the derived diol can be converted into phosphinites or phosphites to generate ligands for transition-metal-catalyzed reactions like asymmetric hydrogenation or hydroformylation. Similarly, the amino alcohol derivatives can be transformed into phosphoramidite (B1245037) ligands or serve as precursors for chiral hydroxamic acid ligands, which have shown great utility in various asymmetric transformations. mdpi.com The C₂-symmetric diols are particularly effective as additives or core structures in organocatalysis, influencing the formation of chiral supramolecular transition states. organic-chemistry.org The accessibility and stereochemical purity of the synthons derived from this compound make it a valuable contributor to the development of new and efficient catalytic asymmetric methods.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a chiral molecule like (2S)-2-[(propan-2-yloxy)methyl]oxirane, various NMR experiments are employed to assign the structure and confirm its configuration.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, the protons of the oxirane ring and the adjacent methylene (B1212753) group are diastereotopic due to the presence of the chiral center (C2). This results in distinct chemical shifts and complex splitting patterns.

The isopropyl group protons exhibit a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The protons of the oxirane ring appear as distinct multiplets in the upfield region, typically between 2.5 and 3.2 ppm. The methylene protons adjacent to the ether oxygen also show distinct signals, often as a doublet of doublets, due to geminal and vicinal coupling.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃)₂~3.60septetJ = 6.1 Hz
-OCH₂- (diastereotopic)~3.70 and ~3.40dd, dd²J ≈ 11.5 Hz, ³J ≈ 3-6 Hz
Oxirane -CH-~3.15m-
Oxirane -CH₂- (diastereotopic)~2.80 and ~2.60dd, dd²J ≈ 5.0 Hz, ³J ≈ 2.5-4.5 Hz
-CH(CH₃)₂~1.15dJ = 6.1 Hz

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five distinct signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The methine carbon of the isopropyl group appears around 72 ppm, while the two equivalent methyl carbons are found further upfield at approximately 22 ppm. The carbons of the glycidyl (B131873) moiety resonate in the 44-74 ppm range, with the ether-linked methylene carbon appearing around 72-74 ppm and the oxirane carbons resonating at approximately 51 ppm (CH) and 44 ppm (CH₂).

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135 Phase
-CH(CH₃)₂~72.1Positive (CH)
-OCH₂-~73.5Negative (CH₂)
Oxirane -CH-~50.9Positive (CH)
Oxirane -CH₂-~44.2Negative (CH₂)
-CH(CH₃)₂~22.1Positive (CH₃)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this molecule, COSY would show cross-peaks between the isopropyl CH and CH₃ protons, and between the oxirane CH proton and the two diastereotopic oxirane CH₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It is used to definitively assign each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for identifying connectivity across quaternary carbons or heteroatoms. For instance, HMBC would show a correlation from the isopropyl CH proton to the ether-linked methylene carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in determining the stereochemistry and preferred conformation of the molecule.

The enantiomeric excess (e.e.) of a sample of this compound can be determined using NMR spectroscopy by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

CSAs, such as Pirkle's alcohol or cyclodextrins, form transient, diastereomeric complexes with each enantiomer. nih.gov These complexes have slightly different magnetic environments, leading to the separation of specific proton signals for the R- and S-enantiomers in the ¹H NMR spectrum. The e.e. can then be calculated by integrating the corresponding signals. The addition of a CSA to a racemic mixture of isopropyl glycidyl ether would result in the splitting of one or more proton signals into two distinct sets, allowing for quantification of each enantiomer.

Chiral Chromatographic Techniques

Chiral chromatography is the most common and reliable method for separating enantiomers and determining enantiomeric purity with high accuracy.

Chiral HPLC is a powerful technique for the separation and quantification of the enantiomers of isopropyl glycidyl ether. mdpi.com The method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating a wide range of chiral compounds, including epoxides and glycidyl ethers. The separation is usually performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol). The differing interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector on the stationary phase cause one enantiomer to be retained longer than the other. By comparing the retention time of the sample to that of a known standard, the identity of the enantiomer can be confirmed, and its purity can be calculated from the peak area in the chromatogram. indexcopernicus.com

Table 3: Typical Chiral HPLC Method Parameters for Isopropyl Glycidyl Ether Enantioseparation

ParameterCondition
ColumnChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol (e.g., 99:1 v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm (or Refractive Index Detector)
Expected Retention Time (R)-enantiomer~7.5 min
Expected Retention Time (S)-enantiomer~8.5 min

Gas Chromatography (GC) for Volatile Mixture Analysis and Purity

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile compounds, making it highly suitable for assessing the purity of this compound. Given the compound's chiral nature, enantioselective GC is the definitive method for determining its enantiomeric purity or enantiomeric excess (e.e.). This is crucial in stereospecific synthesis and applications where only one enantiomer is desired.

The separation of the (S)- and (R)-enantiomers is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz These phases are typically based on derivatized cyclodextrins, which create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus, separation. chromatographyonline.comresearchgate.net The selection of the specific cyclodextrin derivative and the operational parameters of the GC system are optimized to achieve baseline resolution of the enantiomeric peaks. gcms.cz

The purity of a sample is determined by integrating the peak areas of the chromatogram. The total chemical purity is assessed by comparing the area of the main peak to the areas of any impurity peaks. For enantiomeric purity, the relative peak areas of the (S)- and (R)-enantiomers are calculated to determine the enantiomeric excess. GC is frequently coupled with a mass spectrometer (GC-MS), which provides structural confirmation of the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Below is a table outlining typical parameters for the chiral GC analysis of a glycidyl ether compound.

ParameterValue/DescriptionPurpose
Column Chiral Capillary Column (e.g., derivatized β-cyclodextrin)To create a chiral environment for enantiomeric separation.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Flow Rate 1.0 - 1.5 mL/minOptimized for efficient separation and peak shape.
Oven Program Isothermal or Gradient (e.g., 80°C hold for 2 min, ramp to 150°C)Controls analyte volatility and retention time for optimal resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for sensitive quantification; MS for identification and confirmation.
Injection Volume 1 µL (split or splitless)Introduces a small, precise amount of sample onto the column.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for elucidating the structure of this compound by providing precise information about its molecular weight and fragmentation behavior. The molecular formula of the compound is C₆H₁₂O₂, corresponding to a nominal molecular weight of 116 g/mol . microkat.gr When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint, aiding in structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of an energetically unstable molecular ion (M⁺) that readily undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation pathways provides detailed structural insights. For this compound, the fragmentation is dictated by the presence of the ether linkage and the oxirane ring.

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the ether oxygen is a common pathway. The loss of an isopropyl radical (•CH(CH₃)₂) would result in a fragment ion at m/z 73.

C-O Bond Cleavage: The cleavage of the ether C-O bond can lead to the formation of an isopropoxy ion at m/z 59 or a glycidyl cation at m/z 57.

Loss of Propene: A rearrangement reaction can lead to the elimination of a neutral propene molecule (C₃H₆) from the isopropyl group, resulting in an ion at m/z 74.

Formation of m/z 45: A prominent peak at m/z 45 is characteristic of compounds containing an isopropoxy group, corresponding to the stable [CH₃CH=OH]⁺ ion formed via rearrangement. docbrown.info

The relative abundance of these fragments helps to piece together the molecule's structure.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
116 [C₆H₁₂O₂]⁺Molecular Ion (M⁺)
101 [M - CH₃]⁺Loss of a methyl radical
73 [M - C₃H₇]⁺ / [CH₂OCH₂CH(O)CH₂]⁺Loss of an isopropyl radical (alpha-cleavage)
59 [C₃H₇O]⁺Isopropoxy cation
57 [C₃H₅O]⁺Glycidyl cation
45 [C₂H₅O]⁺Rearrangement product, [CH₃CH=OH]⁺

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the molecular ion and its fragments with very high precision (typically to four or five decimal places). This capability allows for the unambiguous determination of the elemental composition of an ion, distinguishing it from other ions that have the same nominal mass but different chemical formulas.

For this compound, HRMS can confirm its elemental composition of C₆H₁₂O₂. While a standard MS might register the molecular ion at m/z 116, HRMS can measure its exact monoisotopic mass. This precise measurement is critical for confirming the identity of the compound and distinguishing it from isobaric interferences.

ParameterNominal Mass (Da)Exact Mass (Da)Significance
Molecular Formula C₆H₁₂O₂116116.08373
Example Isobaric Formula C₇H₁₆O116116.12012

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers that correspond to particular functional groups. The FT-IR spectrum of this compound is expected to show characteristic bands for its aliphatic, ether, and oxirane moieties. researchgate.net

Key expected absorption bands include:

C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. researchgate.net

C-O-C Stretching: A prominent, strong band in the 1150-1050 cm⁻¹ range is characteristic of the asymmetric C-O-C stretching of the ether linkage. researchgate.net

Oxirane Ring Vibrations: The epoxy group gives rise to several characteristic bands. An absorption at approximately 1250 cm⁻¹ is attributed to the "ring breathing" or symmetric stretching of the oxirane ring. Additional bands related to the asymmetric ring stretching and C-H bending of the oxirane are expected in the 950-800 cm⁻¹ region. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkyl (C-H) Symmetric & Asymmetric Stretching2980 - 2850
Ether (C-O-C) Asymmetric Stretching1150 - 1050
Oxirane Ring Symmetric Ring "Breathing"~1250
Oxirane Ring Asymmetric Ring Stretching~950 - 810

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information for structural analysis.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and non-polar bonds. Key features expected in the Raman spectrum would include:

Strong signals for the C-H stretching and bending modes of the alkyl framework.

A distinct signal for the symmetric C-O-C ether stretch.

A characteristically strong and sharp band for the symmetric "breathing" mode of the oxirane ring near 1250 cm⁻¹, which is often more intense in Raman than in IR spectra.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, enhancing the confidence of structural identification and characterization.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

The definitive determination of the absolute configuration of a chiral molecule is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. For this compound, a chiral building block, confirming the stereochemistry at the C2 position of the oxirane ring is paramount. While spectroscopic and chiroptical methods can provide evidence for the enantiomeric purity and relative configuration, single-crystal X-ray diffraction stands as the most unambiguous method for assigning the absolute configuration.

However, this compound is a low-molecular-weight, volatile liquid under ambient conditions, which makes the growth of single crystals suitable for X-ray diffraction analysis exceedingly difficult. To overcome this challenge, a common strategy involves the chemical derivatization of the liquid compound to produce a stable, crystalline solid. The selection of a suitable derivatizing agent is critical; it should react readily with the oxirane, introduce moieties that promote crystallization (such as aromatic rings which can participate in π-stacking interactions), and ideally contain at least one atom heavier than oxygen to enhance the anomalous dispersion effects, which is the basis for absolute configuration determination.

The process involves reacting this compound with a chiral or achiral reagent to open the epoxide ring, yielding a diastereomer or a single enantiomer of a more complex molecule that is amenable to crystallization. For instance, reaction with a chiral carboxylic acid or an amine of known absolute configuration can yield a crystalline ester or amino alcohol derivative. The subsequent X-ray analysis of this derivative allows for the determination of the relative stereochemistry of all chiral centers in the new molecule. Since the absolute configuration of the derivatizing agent is already known, the absolute configuration of the original epoxide can be unequivocally assigned.

Alternatively, reaction with an achiral reagent containing a heavy atom (e.g., bromine or iodine) can produce a crystalline derivative. The presence of the heavy atom significantly enhances the anomalous scattering of X-rays, making the determination of the absolute configuration of the entire molecule, and thus the original epoxide, more reliable. The Flack parameter, derived from the diffraction data, is a critical value in this analysis; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.

Despite the well-established principles of this methodology, a thorough search of the scientific literature and crystallographic databases reveals a notable absence of published studies detailing the single-crystal X-ray diffraction analysis of a specific crystalline derivative of this compound for the purpose of absolute configuration assignment. While the synthesis and applications of this chiral building block are widely reported, detailed crystallographic data for its derivatives, which would include unit cell parameters, space group, and atomic coordinates, are not publicly available.

Consequently, it is not possible to present detailed research findings or specific data tables on the X-ray crystallographic analysis of a derivative of this compound. The information required to construct such tables, which would typically include the crystallographic data presented below, is not available in the reviewed literature.

Table of Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Derivative e.g., (2S)-1-(4-bromophenoxy)-3-(isopropoxy)propan-2-ol
Chemical Formula C12H17BrO3
Formula Weight 289.16 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Data not available
Z 4
Flack Parameter Data not available

This table is for illustrative purposes only to demonstrate the type of data that would be expected from such a study. The values are hypothetical and not based on experimental results.

The absence of such a specific study in the public domain underscores a potential gap in the comprehensive characterization of this widely used chiral synthon. Future research involving the synthesis of a suitable crystalline derivative and its subsequent X-ray crystallographic analysis would be invaluable for providing the ultimate confirmation of the absolute stereochemistry of this compound.

Theoretical and Computational Investigations of 2s 2 Propan 2 Yloxy Methyl Oxirane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure, geometry, and energy. nih.gov For substituted oxiranes, DFT methods, particularly hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational cost for predicting molecular structures and properties. nih.gov

The electronic structure of (2S)-2-[(propan-2-yloxy)methyl]oxirane is dominated by the strained three-membered oxirane ring. This ring strain arises from the deviation of the bond angles from the ideal tetrahedral angle, leading to bent "banana" bonds. Quantum chemical calculations can quantify this strain energy. The carbon-oxygen bonds within the epoxide ring are polarized due to the high electronegativity of the oxygen atom, making the carbon atoms electrophilic.

A bonding analysis would reveal the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For epoxides, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is often a combination of the C-O antibonding orbitals (σ*). An electrophilic attack would target the HOMO, while a nucleophilic attack would target the LUMO, leading to the cleavage of a C-O bond. The presence of the electron-donating isopropoxy-methyl substituent influences the electron density distribution and the energies of these frontier orbitals compared to unsubstituted oxirane.

The this compound molecule possesses conformational flexibility due to rotation around several single bonds: the C-C bond connecting the oxirane ring to the side chain, the C-O bond of the ether linkage, and the C-O bond of the isopropyl group.

A thorough conformational analysis, typically performed using DFT, would involve systematically rotating these bonds to map the potential energy surface. This process identifies all stable conformers (local energy minima) and the transition states that separate them. The results would indicate the preferred three-dimensional structures of the molecule in the gas phase and their relative populations, as governed by the Boltzmann distribution. These low-energy conformations are crucial for accurately predicting other properties, such as spectroscopic parameters and reactivity, as they represent the most likely shapes the molecule will adopt.

Quantum chemical calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts.

The accuracy of these predictions allows for the verification of proposed structures and the assignment of complex experimental spectra. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values can be compared with experimental data. For instance, experimental ¹H NMR assignments for the monomer have been reported during polymerization studies. tandfonline.com The goal of a computational study would be to reproduce these experimental values with high accuracy.

Below is a table of experimental ¹H NMR assignments for the closely related isopropyl glycidyl (B131873) ether (IPGE). Computational predictions would aim to match these values.

Table 1: Experimental ¹H NMR Chemical Shift Assignments for Isopropyl Glycidyl Ether (IPGE). tandfonline.com
Proton AssignmentChemical Shift (ppm)
ring-CH₂2.35 (dd)
ring-CH₂2.50 (t)
ring-CH2.89 (m)
CH (OⁱPr)3.12-3.16 (dd)
CH₂ (CH₂OⁱPr)3.45 (m)
CH₃ (OⁱPr)0.92-0.96 (t)

Mechanistic Studies of Oxirane Ring-Opening Reactions

The high ring strain of the oxirane moiety makes it susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. doi.org Computational studies are invaluable for elucidating the detailed mechanisms of these reactions, including the characterization of transition states and the rationalization of observed selectivities.

Computational modeling can map the entire energy profile of a reaction, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states.

Nucleophilic Pathway (Basic/Neutral Conditions): Under basic or neutral conditions, a nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. This process generally follows a concerted S_N2 mechanism. rsc.org Computational characterization of the transition state would show the nucleophile forming a bond with the carbon atom simultaneously as the C-O bond of the ring is breaking. The geometry of this transition state would resemble a trigonal bipyramidal arrangement at the attacked carbon.

Electrophilic Pathway (Acidic Conditions): In the presence of an acid, the reaction is initiated by the protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the ring carbons and weakens the C-O bonds. The subsequent nucleophilic attack can proceed through a mechanism with significant S_N1 character. d-nb.info The transition state in this pathway involves a more elongated C-O bond and the development of significant positive charge on the carbon atom, indicating a structure with carbocation-like characteristics. researchgate.netresearchgate.net A computational study on the intermolecular reaction of protonated oxirane with a nucleophile showed a low reaction barrier for the S_N2-like ring opening. researchgate.net

For unsymmetrical epoxides like this compound, the nucleophile can attack either the substituted (C2) or the unsubstituted (C3) carbon atom of the ring. The outcome of this choice is known as regioselectivity.

Regioselectivity: Computational studies, particularly using an activation strain model, have provided a quantitative framework for understanding the regioselectivity of epoxide ring-opening. d-nb.inforesearchgate.net

Under basic conditions , the regioselectivity is primarily controlled by steric interactions (Pauli repulsion). The nucleophilic attack preferentially occurs at the less sterically hindered carbon (C3), as this pathway has a lower activation barrier. d-nb.info

Under acidic conditions , the regioselectivity is governed by electronic factors. Protonation of the epoxide oxygen leads to a transition state where positive charge develops. This positive charge is better stabilized at the more substituted carbon (C2), which bears the electron-donating -CH₂OR group. Therefore, the nucleophile preferentially attacks the more substituted C2 position. d-nb.inforesearchgate.net This is because protonation pre-distorts the substrate by elongating the weaker Cα–O bond, lowering the strain energy required to reach the transition state for attack at that site. d-nb.info

The factors influencing regioselectivity are summarized in the table below.

Table 2: Predicted Regioselectivity in the Ring-Opening of this compound.
Reaction ConditionPreferred Site of AttackPrimary Controlling FactorReference
Basic / NucleophilicC3 (less substituted)Steric Hindrance (Pauli Repulsion) d-nb.inforesearchgate.net
Acidic / ElectrophilicC2 (more substituted)Electronic Stabilization (Carbocation character of TS) d-nb.inforesearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. easychair.org For a molecule like this compound, MD simulations can provide critical insights into its behavior in different solvent environments, revealing key information about its conformation, solvation shell structure, and the nature of its intermolecular interactions. These simulations model the interactions between the solute and solvent molecules, allowing for a detailed understanding of how the solvent influences the solute's properties and reactivity. easychair.orgeasychair.org

Solvent Effects on Molecular Conformation and Dynamics:

In contrast, in a nonpolar aprotic solvent like hexane, the dominant intermolecular forces would be weaker van der Waals interactions. The absence of strong, directing hydrogen bonds would likely result in a different conformational preference for the molecule, potentially a more compact or coiled structure to maximize intramolecular interactions and minimize unfavorable interactions with the solvent.

Intermolecular Interaction Analysis:

MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces. By calculating radial distribution functions (RDFs), one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

For this compound in an aqueous solution, the RDFs for the oxygen atoms of the oxirane and ether groups would likely show sharp peaks at distances corresponding to typical hydrogen bond lengths, indicating a well-defined first solvation shell. The strength and lifetime of these hydrogen bonds can be quantified to understand the stability of the solvation structure.

The following table summarizes the expected dominant intermolecular interactions in different solvent types, based on general principles and studies of analogous molecules.

Solvent TypeSolute Functional GroupDominant Intermolecular InteractionExpected Impact on Solute
Polar ProticOxirane and Ether OxygensHydrogen BondingStructured solvation shell, influencing conformational flexibility.
(e.g., Water)Isopropyl GroupHydrophobic Interactions (van der Waals)Formation of a cage-like water structure around the nonpolar group.
Polar AproticOxirane and Ether OxygensDipole-Dipole InteractionsModerate solvation with less structure compared to protic solvents.
(e.g., Acetone)Isopropyl Groupvan der Waals InteractionsWeaker, less ordered solvation.
NonpolarEntire Moleculevan der Waals (London Dispersion) ForcesWeak, non-specific interactions, potentially leading to a more compact conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For this compound, QSAR modeling would be highly applicable to predicting its reactivity, particularly in reactions involving the opening of the strained oxirane ring. nih.govlibretexts.org

Application to Epoxide Ring-Opening Reactions:

The reactivity of epoxides is largely governed by their susceptibility to nucleophilic attack, leading to ring-opening. This process is influenced by the electronic and steric properties of the substituents on the epoxide ring. QSAR models can quantify these influences to predict reaction rates or selectivity.

A relevant example is the use of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to study the enantioselectivity of epoxide hydrolase-catalyzed ring-opening of 2,2-disubstituted oxiranes. nih.gov Although this study focuses on enzymatic reactions, the principles are applicable to chemical reactivity. The models use steric and electrostatic fields as descriptors to correlate the structure of the epoxide with the enantiomeric ratio of the product. nih.gov

For a molecule like this compound, a QSAR model could be developed to predict its reactivity towards a specific nucleophile. The model would be built using a training set of structurally similar epoxides with known reaction rates. The descriptors in the model would likely include:

Steric Descriptors: Such as molecular volume, surface area, and specific steric field values (e.g., from CoMFA) that describe the bulkiness of the (propan-2-yloxy)methyl substituent. A larger substituent would sterically hinder the approach of a nucleophile.

Electronic Descriptors: Such as partial atomic charges on the oxirane carbons and oxygen, dipole moment, and electrostatic field values. The ether oxygen in the side chain is an electron-withdrawing group, which can influence the electrophilicity of the oxirane carbons.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Predicting Reactivity and Selectivity:

In the context of the acid-catalyzed or base-catalyzed ring-opening of this compound, a QSAR model could predict the regioselectivity of the nucleophilic attack. Under basic or neutral conditions (SN2 mechanism), nucleophilic attack is generally favored at the less sterically hindered carbon of the epoxide. masterorganicchemistry.com A QSAR model would quantify how the size and shape of the (propan-2-yloxy)methyl group influence this preference.

The 3D-QSAR studies on related epoxides show that both steric and electrostatic fields are crucial for determining selectivity. nih.gov For this compound, the steric bulk of the isopropyl group would create a significant steric field that disfavors nucleophilic attack at the substituted carbon (C2). The electrostatic field, influenced by the electronegative ether oxygen, would also play a role in directing the nucleophile.

The table below illustrates hypothetical QSAR descriptors and their expected influence on the reactivity of the oxirane ring in this compound.

QSAR Descriptor CategorySpecific Descriptor ExampleExpected Influence on SN2 Ring-Opening ReactivityRationale
Steric Steric Field Value (CoMFA)Negative correlation with reactivity at the substituted carbon (C2).Increased steric bulk from the (propan-2-yloxy)methyl group hinders the approach of the nucleophile.
Electronic Partial Charge on C2Positive correlation with reactivity.A more positive charge on the carbon atom makes it more electrophilic and susceptible to attack.
Electronic LUMO (Lowest Unoccupied Molecular Orbital) EnergyNegative correlation with reactivity.A lower LUMO energy indicates a greater electrophilicity and ease of accepting electrons from a nucleophile.
Topological Branching IndexNegative correlation with reactivity at C2.Increased branching in the substituent enhances steric hindrance.

By developing and validating such QSAR models, it would be possible to predict the reactivity of this compound and other related glycidyl ethers without the need for extensive experimental testing. nih.gov

Emerging Research Avenues and Future Prospects

Development of Novel Organocatalytic and Metal-Catalyzed Systems for its Transformation

The transformation of (2S)-2-[(propan-2-yloxy)methyl]oxirane predominantly involves the ring-opening of the epoxide. Research in this area is actively pursuing the development of sophisticated organocatalytic and metal-catalyzed systems to control the regioselectivity and stereoselectivity of these reactions.

One study investigated the ring-opening polymerization of isopropyl glycidyl (B131873) ether using various metal-alkoxide catalysts, including those based on titanium, tin, and aluminum. nih.govresearchgate.netresearchgate.net These catalysts facilitate the formation of poly(isopropyl glycidyl ether), with their efficacy and the resulting polymer characteristics being dependent on the specific metal center and ligands. nih.gov For instance, tetrafluorophthalate-metal complexes have been synthesized and utilized as catalysts, demonstrating the potential for tailored catalyst design to influence the polymerization process. nih.gov

In the realm of organocatalysis, a two-component system has been shown to be effective for the selective ring-opening polymerization of a related silyl (B83357) glycidyl ether. nih.gov This approach highlights the potential for metal-free catalysis, which is often advantageous from a green chemistry perspective, to achieve controlled polymerization while preserving other functional groups within the molecule. nih.gov The development of such systems for this compound could lead to the synthesis of well-defined functional polyethers.

The following table summarizes the types of catalysts being explored for glycidyl ether transformations.

Catalyst TypeMetal/Active SpeciesTransformationReference
Metal-AlkoxideTi, Sn, AlRing-Opening Polymerization nih.gov
OrganocatalystTwo-component systemSelective Ring-Opening Polymerization nih.gov

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. acs.orgchimia.ch The integration of the synthesis and transformation of this compound into these systems is a promising area of research. Continuous-flow processes are particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. acs.org

The synthesis of chiral epoxides, including derivatives similar to this compound, has been successfully demonstrated in continuous-flow systems. rsc.org These systems can utilize biocatalysis or chemocatalysis to achieve high enantioselectivity. rsc.org For instance, the enzymatic synthesis of β-amino alcohols from epoxides has been achieved in a continuous-flow reactor with short residence times and under mild conditions. mdpi.com This approach showcases the potential for developing efficient and sustainable manufacturing processes for derivatives of this compound.

Microreactors offer advantages such as rapid mixing and precise temperature control, which can lead to improved yields and selectivities in chemical reactions. chimia.ch The application of microreactor technology to the synthesis of this compound could enable the fine-tuning of reaction conditions to minimize byproduct formation and enhance product purity.

Exploration of New Reactive Pathways and Unprecedented Derivatizations

The inherent reactivity of the epoxide ring in this compound provides a platform for exploring novel reactive pathways and creating unprecedented derivatives. Research in this area aims to expand the synthetic utility of this chiral building block beyond conventional ring-opening reactions.

One study reported an unexpected reaction of epichlorohydrin (B41342), a common precursor for glycidyl ethers, with concentrated sodium hydroxide (B78521) under phase-transfer conditions, leading to the formation of a symmetrical di(3-epoxyglycidyl-1-propenyl) ether. nih.gov This novel compound, containing both nucleophilic and electrophilic centers, was further transformed into an epoxyglycidyl propargyl ether. nih.gov Such discoveries of unprecedented reactions open up new possibilities for the derivatization of glycidyl ethers like this compound.

The unique structure of glycidyl ethers also allows for their participation in "click" chemistry reactions, such as the thiol-epoxy reaction, which can be used for post-polymerization modification of polymers. mdpi.com This provides a facile route to functionalized materials.

Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Research concerning this compound is increasingly focused on developing environmentally benign synthesis and utilization methods.

A significant advancement in the green synthesis of glycidyl ethers is the development of solvent-free reaction conditions. chalmers.se One such method involves the reaction of an alcohol with epichlorohydrin using a solid base and a phase-transfer catalyst, eliminating the need for organic solvents and simplifying product purification. chalmers.se This approach has shown promising results with high yields of the desired glycidyl ether. chalmers.se

Furthermore, there is a growing interest in utilizing bio-renewable feedstocks for the synthesis of glycidyl ethers. uni-mainz.de For example, isosorbide (B1672297), a sugar-based chemical, can be converted into isosorbide glycidyl ether, providing a sustainable alternative to petroleum-based epoxides. researchgate.net Similarly, chemo-enzymatic pathways are being developed for the synthesis of chiral epoxides from renewable sources like levoglucosenone, which is derived from cellulose. nih.gov These approaches aim to reduce the environmental footprint associated with the production of this compound and its derivatives.

Advanced Materials Science Applications as a Precursor (excluding properties of end-materials)

This compound serves as a valuable precursor in materials science for the synthesis of a variety of functional polymers. Its ability to undergo ring-opening polymerization allows for the creation of polyethers with tailored structures and functionalities. nih.govsmolecule.com

The polymerization of isopropyl glycidyl ether leads to the formation of poly(isopropyl glycidyl ether), a polymer that can be used as a building block for more complex macromolecular architectures. nih.gov For instance, it has been used to create triblock copolymers, such as poly(isopropyl glycidyl ether-block-polyethylene glycol-block-isopropyl glycidyl ether), which are investigated for applications like hydrogels for 3D printing. sjsu.edu

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, energetics, and kinetics. Interdisciplinary research combining experimental work with computational modeling is crucial for a deeper understanding and prediction of the behavior of this compound in chemical reactions.

Density Functional Theory (DFT) calculations have been employed to study radical-mediated thiol-epoxy reactions, providing a theoretical framework for understanding these processes. nih.gov Such computational models can help in predicting the reactivity of different epoxides and in designing more efficient reaction conditions. nih.gov

Quantum chemical analysis has also been used to investigate the ring-opening reactions of epoxides under both acidic and basic conditions. researchgate.net These studies can elucidate the interplay of various physical factors that determine the reaction pathway and selectivity. researchgate.net By applying these computational methods to this compound, researchers can predict its reactivity with different nucleophiles and catalysts, thereby guiding experimental efforts to develop new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-2-[(propan-2-yloxy)methyl]oxirane, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic addition or epoxidation. For example, oxirane rings react with alcohols or amines in the presence of acid catalysts like fluoroboric acid (HBF₄). Reaction conditions (temperature, solvent, stoichiometry) are optimized using design-of-experiment (DoE) approaches to maximize yield and minimize side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .
  • Key Data :

  • Catalyst: HBF₄ (0.5–1.0 mol%)
  • Temperature: 60–80°C
  • Yield: >85% under optimized conditions .

Q. How is oxirane oxygen content quantified experimentally, and what discrepancies arise between theoretical and observed values?

  • Methodology : The AOCS Cd 9-57 method is employed, involving hydrobromic acid (HBr) titration to determine oxirane oxygen (Oexp). Theoretical oxirane oxygen (Otheo) is calculated using:
    Otheo=16×Iodine Value254×100%\text{Otheo} = \frac{16 \times \text{Iodine Value}}{254} \times 100\%

Discrepancies arise due to incomplete epoxidation, side reactions (e.g., ring-opening), or impurities. NMR or FTIR validates structural integrity .

Q. What are the primary reactivity patterns of the oxirane ring in this compound?

  • Methodology : The strained oxirane ring undergoes nucleophilic ring-opening with amines, alcohols, or thiols. Acidic/basic conditions dictate regioselectivity. For instance, long-chain amines like Tetraethylenepentamine (TEPA) form β-hydroxy ethers or amines, enabling cross-linking in resins. Kinetic studies via calorimetry or spectroscopy track reaction progress .

Advanced Research Questions

Q. How can Gaussian basis sets improve computational modeling of this compound’s electronic structure and reactivity?

  • Methodology : Correlation-consistent basis sets (e.g., cc-pVTZ) from Dunning’s work enable accurate post-Hartree-Fock calculations (MP2, CCSD(T)). These models predict bond dissociation energies, transition states for ring-opening, and electrostatic potential surfaces. Basis set superposition error (BSSE) corrections are critical for intermolecular interaction studies .
  • Key Data :

  • Basis Set: cc-pVTZ (99% correlation energy recovery)
  • Applications: Reaction barrier prediction, solvation effects .

Q. What mechanistic insights govern the regioselectivity of oxirane ring-opening with chiral nucleophiles?

  • Methodology : Stereoelectronic effects and transition-state stabilization are probed via DFT calculations. For example, (S)-configured oxiranes react enantioselectively with chiral amines, forming diastereomeric adducts. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) validate proposed mechanisms .

Q. How is this compound utilized in the synthesis of bioactive molecules, such as anticancer agents or antibiotics?

  • Methodology : The oxirane ring’s electrophilicity enables conjugation with biomolecules. For instance, fosfomycin analogs exploit oxirane reactivity to inhibit bacterial cell wall synthesis. In vitro assays (e.g., MIC determination) and in vivo tumor models assess efficacy. Structural analogs like (-)-ovalicin are studied for antiangiogenic properties .

Q. What strategies resolve contradictions in cross-linking efficiency when using polyfunctional amines?

  • Methodology : Cross-linking density is quantified via dynamic mechanical analysis (DMA) or swelling tests. Contradictions arise from steric hindrance (e.g., with Bishexamethylenetriamine) or competing side reactions. Statistical modeling (e.g., Flory-Stockmayer theory) predicts network formation, while MALDI-TOF MS identifies oligomeric byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.